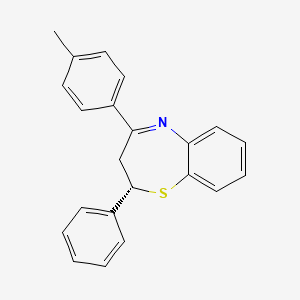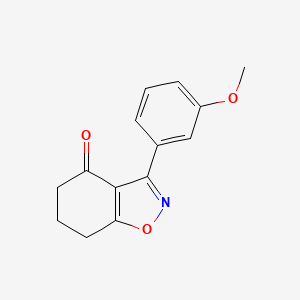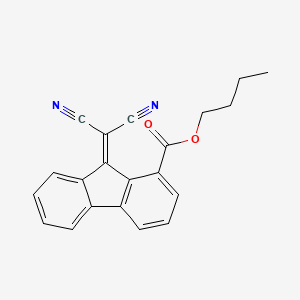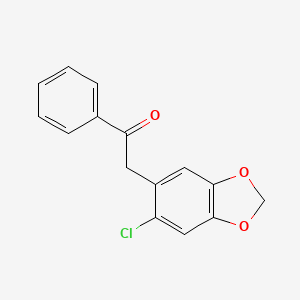
1-Chloro-4,4-dimethyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4,4-dimethyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one is a chemical compound with a unique structure that includes a benzazepine core
Métodos De Preparación
The synthesis of 1-Chloro-4,4-dimethyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one typically involves several steps. One common method includes the reaction of 4-chlorobenzyl chloride with 4,4-dimethylcyclohexanone under basic conditions to form the intermediate product. This intermediate is then subjected to cyclization and chlorination reactions to yield the final compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Chloro-4,4-dimethyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the compound into smaller fragments.
Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-4,4-dimethyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4,4-dimethyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-Chloro-4,4-dimethyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one can be compared with other benzazepine derivatives, such as:
1-Chloro-4,4-dimethyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-ol: Similar structure but with a hydroxyl group instead of a ketone.
4,4-Dimethyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one: Lacks the chlorine atom, leading to different reactivity and properties.
1-Bromo-4,4-dimethyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one: Contains a bromine atom instead of chlorine, which may affect its chemical behavior.
Propiedades
Número CAS |
184590-72-5 |
|---|---|
Fórmula molecular |
C12H14ClNO |
Peso molecular |
223.70 g/mol |
Nombre IUPAC |
5-chloro-2,2-dimethyl-3,5-dihydro-1H-3-benzazepin-4-one |
InChI |
InChI=1S/C12H14ClNO/c1-12(2)7-8-5-3-4-6-9(8)10(13)11(15)14-12/h3-6,10H,7H2,1-2H3,(H,14,15) |
Clave InChI |
LLJJUDLVVCZCTI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=CC=CC=C2C(C(=O)N1)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-5-[2-(3,4,5-trimethylphenyl)ethenyl]phenol](/img/structure/B14252256.png)
![2-[(2R)-hexan-2-yl]isoindole-1,3-dione](/img/structure/B14252261.png)
![Acetic acid, [[5-(5-nitro-2-furanyl)-1,3,4-thiadiazol-2-yl]thio]-, ethyl ester](/img/structure/B14252265.png)
![4-[(E)-{[4-(Hexadecyloxy)phenyl]imino}methyl]phenyl cyanate](/img/structure/B14252270.png)



![Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate](/img/structure/B14252286.png)






